4-(1-Chloroethyl)benzyl chloride
Description
Contextualization within Substituted Benzene (B151609) Derivatives Research
Substituted benzene derivatives are a broad and vital class of organic compounds where one or more hydrogen atoms on the benzene ring are replaced by other atoms or functional groups. utexas.educhemconnections.org This substitution significantly influences the molecule's physical and chemical properties. The nature and position of these substituents dictate the electron density distribution within the aromatic ring, thereby affecting its reactivity towards further chemical transformations, such as electrophilic aromatic substitution. numberanalytics.com
Halogenated alkylarenes, a sub-class of substituted benzenes, are aromatic compounds that have a halogen-containing alkyl group attached to the benzene ring. pressbooks.publibretexts.org The nomenclature of these compounds follows systematic IUPAC rules, often treating the halogen as a substituent on the parent alkane chain which is itself a substituent on the benzene ring. pressbooks.publibretexts.org For disubstituted benzenes, the relative positions of the substituents are designated as ortho (1,2), meta (1,3), or para (1,4). utexas.edulibretexts.org
Fundamental Principles of Benzylic Halide Reactivity
Benzylic halides are a special class of halogenated alkylarenes where a halogen atom is attached to a carbon atom that is directly bonded to a benzene ring. This unique structural feature confers enhanced reactivity upon these compounds, particularly in nucleophilic substitution reactions. ucalgary.caquora.com
The heightened reactivity of benzylic halides can be attributed to the stability of the carbocation intermediate formed during SN1 reactions. The positive charge on the benzylic carbocation is delocalized through resonance with the adjacent benzene ring, significantly stabilizing the intermediate and thus favoring the SN1 pathway. ucalgary.caquora.comshaalaa.com Consequently, even primary benzylic halides exhibit greater reactivity in SN1 reactions compared to simple primary alkyl halides. shaalaa.com Benzylic halides can also undergo SN2 reactions, especially primary and secondary ones, when a strong nucleophile is used. ucalgary.cayoutube.com The choice between SN1 and SN2 pathways is influenced by factors such as the structure of the halide (primary, secondary, or tertiary), the nature of the nucleophile, and the solvent. youtube.comstackexchange.com
The Chemical Profile of 4-(1-Chloroethyl)benzyl chloride
The compound this compound, with the chemical formula C9H10Cl2, is a disubstituted benzene derivative. nih.gov It features a 1-chloroethyl group and a chloromethyl group attached to the benzene ring at the para (1,4) positions. nih.gov
Chemical and Physical Properties
The properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C9H10Cl2 |
| Molecular Weight | 189.08 g/mol |
| CAS Number | 54789-30-9 |
| IUPAC Name | 1-(1-chloroethyl)-4-(chloromethyl)benzene |
| Synonyms | p-(Alpha-chloroethyl)benzyl chloride, Benzene, 1-(1-chloroethyl)-4-(chloromethyl)- |
| Data sourced from PubChem. nih.gov |
Synthesis and Formation
The synthesis of benzylic chlorides can be achieved through various methods, including the chlorination of the corresponding alkylbenzene. organic-chemistry.org For instance, the chlorination of a benzylic C-H bond can be accomplished using N-chlorosuccinimide under visible light irradiation with a photocatalyst. organic-chemistry.org Another approach involves the chlorination of benzylic alcohols. organic-chemistry.org A patent describes a method for preparing 4-ethylbenzyl chloride by chloromethylating ethylbenzene (B125841) with acetal, chlorosulfonic acid, and a Lewis acid catalyst. patsnap.com While specific synthesis routes for this compound are not extensively detailed in the provided search results, its formation would likely involve the chlorination of 4-ethylstyrene (B166490) or a related precursor.
Chemical Reactivity and Mechanisms
The reactivity of this compound is dictated by the two chloro-substituted alkyl groups attached to the benzene ring. Both the benzylic chloride (the chloromethyl group) and the secondary alkyl chloride (the 1-chloroethyl group) are susceptible to nucleophilic substitution reactions.
The benzylic chloride moiety is particularly reactive due to the resonance stabilization of the resulting carbocation intermediate, as discussed in section 1.2. ucalgary.caquora.comshaalaa.com This makes it a good substrate for reactions involving the introduction of a benzyl (B1604629) group to other molecules. wikipedia.orgchemicalbook.com For example, benzyl chloride is used to introduce the benzyl protecting group in reactions with alcohols and carboxylic acids. wikipedia.orgchemicalbook.com It can also be used to synthesize various derivatives, including benzyl esters, phenylacetic acid (via benzyl cyanide), and quaternary ammonium (B1175870) salts. wikipedia.orgchemicalbook.com
The 1-chloroethyl group, being a secondary alkyl halide, can also undergo nucleophilic substitution, though its reactivity might differ from the benzylic chloride. The presence of two reactive sites on the same molecule allows for the possibility of sequential or selective reactions depending on the reaction conditions and the nucleophile used.
Applications in Chemical Synthesis
Due to its reactive nature, this compound can serve as a valuable intermediate in organic synthesis. While specific applications for this exact compound are not detailed in the provided results, its structural motifs suggest its utility in synthesizing more complex molecules. For instance, the related compound 4-ethylbenzyl chloride is an intermediate in the synthesis of various fine chemicals, polymers, and pharmaceuticals. patsnap.com Similarly, 4-vinylbenzyl chloride, which can be synthesized from a related bromo-chloro precursor, is another important monomer in polymer chemistry. chemicalbook.com Given its bifunctional nature, this compound could potentially be used in the synthesis of polymers with specific functionalities or as a cross-linking agent. The benzylic chloride group could also be used to introduce the 4-(1-chloroethyl)phenylmethyl moiety into various substrates, leading to the creation of novel chemical entities with potential applications in materials science or medicinal chemistry.
Properties
IUPAC Name |
1-(1-chloroethyl)-4-(chloromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVAKHQEJWPSQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CCl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00334675 | |
| Record name | 4-(1-Chloroethyl)benzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54789-30-9 | |
| Record name | 4-(1-Chloroethyl)benzyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00334675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 1 Chloroethyl Benzyl Chloride and Analogs
Direct Halogenation Strategies
Direct halogenation methods involve the introduction of chlorine atoms onto an alkylaryl substrate. These strategies often employ radical or photochemical pathways to achieve the desired chlorination at the benzylic positions.
Free Radical Chlorination of Alkylaryl Substrates
Free radical chlorination is a common method for the synthesis of benzylic chlorides. mdpi.com This process typically involves the reaction of an alkyl-substituted aromatic hydrocarbon with a chlorinating agent in the presence of a radical initiator. For instance, the chlorination of 1-chlorobutane (B31608) can be initiated by heat or light, leading to the formation of various dichlorobutane isomers. The reaction proceeds through a free-radical chain mechanism, where a chlorine radical abstracts a hydrogen atom from the alkyl chain, followed by the reaction of the resulting alkyl radical with a chlorine source.
Common chlorinating agents for these reactions include elemental chlorine (Cl₂) and sulfuryl chloride (SO₂Cl₂). mdpi.com The selectivity of the chlorination can be influenced by the stability of the resulting radical intermediate. For example, in the chlorination of 1-chlorobutane, the formation of 1,3-dichlorobutane (B52869) and 1,2-dichlorobutane (B1580518) is favored due to the formation of more stable secondary radicals.
| Substrate | Chlorinating Agent | Initiator | Products | Reference |
| 1-Chlorobutane | Sulfuryl Chloride | ABCN | 1,1-, 1,2-, 1,3-, 1,4-Dichlorobutane | |
| Toluene (B28343) | Trichloroisocyanuric acid | N-hydroxyphthalimide | Benzyl (B1604629) chloride | sciencemadness.org |
Photochemical Reaction Pathways for Benzylic Chlorination
Photochemical methods utilize light, often in the ultraviolet (UV) range, to initiate the chlorination of benzylic positions. google.comsciencemadness.org This approach can be advantageous as it often proceeds at lower temperatures compared to thermally initiated reactions. The absorption of light by the chlorinating agent generates reactive chlorine radicals, which then participate in a chain reaction similar to that of free radical chlorination. sciencemadness.org
For example, the photochlorination of toluene to produce benzyl chloride can be catalyzed by various substances, including lower aliphatic alcohols and ethers. google.com The use of Light Emitting Diodes (LEDs) as a light source has also been reported for the synthesis of benzyl chloride and its di- and tri-chlorinated derivatives. google.com The reaction temperature for these processes typically ranges from 90-150 °C. google.com
| Substrate | Chlorinating Agent | Light Source/Catalyst | Product | Reference |
| Toluene | Chlorine | UV light/Lithium bromide | Benzyl chloride | sciencemadness.org |
| Toluene | Chlorine | LED (450nm +/- 50nm) | Benzyl chloride, Benzal chloride, Benzotrichloride | google.com |
| Benzene (B151609) | Chlorine | Methanol (B129727) | Chlorinated benzene | google.com |
Metal-Free and Catalytic Approaches in C–H Chlorination
Recent research has focused on developing more environmentally friendly and efficient methods for C–H chlorination, including metal-free and catalytic approaches. Visible light-mediated, metal-free synthesis of benzyl chlorides has been achieved using N,N-dichloroacetamide as a chlorinating reagent without the need for additives or radical initiators. mdpi.com This method has been successfully applied to the chlorination of various substituted toluenes, including ethylbenzene (B125841), which yields (1-chloroethyl)benzene (B1265384). mdpi.com
Another approach involves the use of N-chlorosuccinimide (NCS) as a safe chlorine source in combination with a photocatalyst under visible light irradiation. organic-chemistry.org This method is particularly effective for electron-deficient substrates. organic-chemistry.org
| Substrate | Chlorinating Agent | Catalyst/Conditions | Product | Yield | Reference |
| Toluene | N,N-dichloroacetamide | Visible light | Benzyl chloride | 96% selectivity | mdpi.com |
| Ethylbenzene | N,N-dichloroacetamide | Visible light | (1-Chloroethyl)benzene | 76% | mdpi.com |
| Electron-deficient substrates | N-Chlorosuccinimide | Acr⁺-Mes (photocatalyst), visible light | Benzylic chlorides | Not specified | organic-chemistry.org |
Functional Group Interconversion Routes
Functional group interconversion provides an alternative pathway to synthesize 4-(1-chloroethyl)benzyl chloride and its analogs. These methods start with molecules that already possess a portion of the desired structure and convert existing functional groups into the required chloroalkyl moieties.
Conversion from Substituted Benzylic Alcohols
A well-established method for the synthesis of benzylic chlorides is the conversion of the corresponding benzylic alcohols. organic-chemistry.orgdoubtnut.comdoubtnut.comyoutube.com This transformation can be achieved using a variety of reagents that replace the hydroxyl group with a chlorine atom.
One common method involves the reaction of the benzylic alcohol with aqueous potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). doubtnut.comdoubtnut.comyoutube.com Other effective reagents include 2,4,6-trichloro-1,3,5-triazine in the presence of dimethyl sulfoxide, which offers a rapid and high-yielding chlorination under neutral conditions. organic-chemistry.org The use of trimethylsilyl (B98337) chloride in the presence of sodium ion-exchanged montmorillonite (B579905) is another effective method. organic-chemistry.org
| Starting Material | Reagent(s) | Product | Reference |
| Benzyl alcohol | Aqueous KOH or NaOH | Benzyl chloride | doubtnut.comdoubtnut.comyoutube.com |
| Benzylic alcohols | 2,4,6-Trichloro-1,3,5-triazine, DMSO | Benzylic chlorides | organic-chemistry.org |
| Benzylic and allylic alcohols | Trimethylsilyl chloride, Sodium ion-exchanged montmorillonite | Benzylic and allylic chlorides | organic-chemistry.org |
| 4-Ethylbenzyl alcohol | Phosphorus oxychloride | 4-Ethylbenzyl chloride | patsnap.com |
Chloromethylation Reactions of Aromatic Systems
Chloromethylation is a classic electrophilic aromatic substitution reaction that introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring. google.comsciencemadness.org The reaction typically employs formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, most commonly zinc chloride. google.comsciencemadness.orgthieme-connect.de
This method is widely applicable to various aromatic hydrocarbons. sciencemadness.org For instance, ethylbenzene can be chloromethylated to produce 4-ethylbenzyl chloride. patsnap.com The reaction conditions can be controlled to favor the formation of mono- or di-chloromethylated products. sciencemadness.org In some cases, diarylmethane byproducts can form, particularly with highly reactive aromatic compounds. thieme-connect.de
| Aromatic Substrate | Reagents | Catalyst | Product(s) | Reference |
| Benzene | Formaldehyde, HCl | Zinc chloride | Benzyl chloride | sciencemadness.org |
| Ethylbenzene | Acetal, Chlorosulfonic acid | Tris(pentafluorophenyl)borane | 4-Ethylbenzyl chloride, 2-Ethylbenzyl chloride | patsnap.com |
| Toluene | 1,3,5-Trioxane, HCl | Zinc chloride | 4-(Chloromethyl)toluene | thieme-connect.de |
| Anisole | Paraformaldehyde, HCl | Acetic acid | 4-(Chloromethyl)anisole, 2-(Chloromethyl)anisole | google.com |
Advanced Reaction Mechanisms and Kinetic Investigations
Nucleophilic Substitution Reactions at Benzylic Chloride Centers
Benzylic halides are known for their enhanced reactivity in nucleophilic substitution reactions compared to their non-aromatic alkyl halide counterparts. This heightened reactivity stems from the ability of the adjacent benzene (B151609) ring to stabilize both the transition states of S(_N)2 reactions and the carbocation intermediates of S(_N)1 reactions through resonance. askiitians.comlumenlearning.com
The compound 4-(1-chloroethyl)benzyl chloride features both a primary (Ar-CH(_2)Cl) and a secondary (Ar-CH(Cl)CH(_3)) benzylic chloride. This structure allows for a comparative analysis of S(_N)1 and S(_N)2 reaction pathways.
S(_N)1 Mechanism: This pathway proceeds through a carbocation intermediate. The stability of the carbocation is the paramount factor determining the reaction rate. Benzylic carbocations are significantly stabilized by resonance, which delocalizes the positive charge across the benzene ring. lumenlearning.comdoubtnut.com Consequently, even primary benzylic halides like benzyl (B1604629) chloride can undergo S(_N)1 reactions, which are typically impossible for primary alkyl halides due to the instability of the corresponding carbocation. lumenlearning.com In this compound, the secondary benzylic position is expected to favor the S(_N)1 pathway more readily than the primary position because a secondary benzylic carbocation is more stable than a primary one. The choice of a polar protic solvent, such as water or ethanol (B145695), further stabilizes the carbocation intermediate, promoting the S(_N)1 mechanism. youtube.comreddit.com
S(_N)2 Mechanism: This mechanism involves a single concerted step where the nucleophile attacks as the leaving group departs. The rate is sensitive to steric hindrance. reddit.com The primary benzylic chloride in this compound is less sterically hindered and thus more susceptible to S(_N)2 attack than the secondary chloride. The reactivity of benzylic halides in S(_N)2 reactions is also enhanced because the p-orbitals of the aromatic ring can overlap with the p-orbital of the carbon atom in the trigonal bipyramidal transition state, providing stabilization. askiitians.com Strong nucleophiles and polar aprotic solvents favor the S(_N)2 pathway. youtube.comreddit.com
Therefore, a competition exists between the two sites and the two mechanisms, with the reaction outcome being highly dependent on the specific conditions employed, such as the nature of the nucleophile and the solvent system. khanacademy.orgquora.com
Kinetic studies of the solvolysis of substituted benzyl chlorides provide quantitative insight into reaction mechanisms and the influence of the reaction medium. The rate of solvolysis is highly dependent on the solvent's polarity and nucleophilicity. koreascience.kr
For instance, studies on various ring-substituted benzyl chlorides in 20% aqueous acetonitrile (B52724) show a vast range of first-order rate constants (), spanning several orders of magnitude depending on the substituent. nih.govresearchgate.net The use of different solvent systems, such as aqueous ethanol or mixtures of water, trifluoroethanol (TFE), and methanol (B129727), allows for the dissection of solvent effects. nih.govresearchgate.net TFE is a highly ionizing but weakly nucleophilic solvent, while methanol is more nucleophilic. Comparing reaction rates and product distributions in these solvents helps to elucidate the degree of nucleophilic participation in the transition state. nih.gov Generally, as observed in the solvolysis of benzyl bromides, the activation energy is greater in more polar alcohols. koreascience.kr
Interactive Table: Effect of Solvent on Solvolysis Rate Constants of Benzyl Bromide at 35.0°C
| Solvent | k (s⁻¹ x 10⁵) |
|---|---|
| Methanol | 1.83 |
| Ethanol | 0.692 |
| n-Propanol | 0.315 |
| i-Propanol | 0.128 |
Data derived from kinetic studies on the solvolysis of benzyl bromides, illustrating the principle of solvent effects. koreascience.kr
Substituents on the aromatic ring profoundly affect the rate and mechanism of nucleophilic substitution at the benzylic position. The reactivity can often be correlated using the Hammett equation, which separates the electronic influence of substituents into polar (inductive) and resonance effects. nih.gov
Electron-donating groups (EDGs) activate the ring towards S(_N)1 reactions by stabilizing the developing positive charge in the carbocation intermediate. For example, a 4-methoxy group dramatically increases the rate of solvolysis compared to an unsubstituted benzyl chloride. nih.gov Benzyl chlorides with strong conjugative electron-donating groups in the para position are found to solvolyze via a clear S(_N)1 mechanism. researchgate.net
Electron-withdrawing groups (EWGs) destabilize the carbocation intermediate, thus slowing down or inhibiting the S(_N)1 pathway. The solvolysis rate for 3,4-dinitrobenzyl chloride is about eight orders of magnitude slower than that for 4-methoxybenzyl chloride. nih.gov The chloroethyl group on this compound acts as an electron-withdrawing substituent, which would be expected to decrease the rate of an S(_N)1 reaction at the primary -CH2Cl position compared to unsubstituted benzyl chloride. vaia.com For reactions proceeding through an S(_N)2 mechanism, EWGs can have a more complex effect, but they generally lead to slower rates. The Hammett plots for the solvolysis of substituted benzyl halides are often curved, which is interpreted as a shift in the mechanism from S(_N)2 for compounds with deactivating groups to S(_N)1 for those with activating groups. koreascience.kr
Interactive Table: First-Order Rate Constants for Solvolysis of Ring-Substituted Benzyl Chlorides
| Substituent | k_solv (s⁻¹) in 20% aq. MeCN at 25°C |
|---|---|
| 4-OCH₃ | 2.2 |
| 4-CH₃ | 1.6 x 10⁻³ |
| H | 3.2 x 10⁻⁵ |
| 4-Cl | 1.1 x 10⁻⁵ |
| 3-NO₂ | 2.3 x 10⁻⁸ |
| 3,4-(NO₂)₂ | 1.1 x 10⁻⁸ |
This table demonstrates the strong influence of aromatic substituents on reactivity. nih.gov
Radical-Mediated Transformations Involving Benzylic Radicals
Beyond ionic pathways, the C-Cl bonds in this compound can undergo homolytic cleavage to form benzylic radicals. These radical intermediates are key to various reduction and coupling reactions.
Homolytic cleavage of a carbon-halogen bond generates a carbon-centered radical and a halogen radical. chemistrysteps.com In the case of benzylic chlorides, this process yields a benzylic radical. The benzylic radical is significantly stabilized by resonance, with the unpaired electron delocalized over the aromatic ring, making its formation more favorable compared to simple alkyl radicals. numberanalytics.comlibretexts.orgnih.gov
The C-Cl bond in the radical anion of benzyl chloride (formed via electron capture) is thermodynamically unstable and prone to cleavage, yielding a benzyl radical and a chloride ion. rsc.org Direct homolysis via thermolysis or photolysis can also generate benzylic radicals, though direct photolysis of benzyl chlorides often requires UV light. nih.gov The bond dissociation energy (BDE) for the C-Cl bond is significantly lower than for C-H bonds, suggesting that under pyrolytic conditions, C-Cl cleavage to form aryl radicals is kinetically favored. osti.gov Reactions can be initiated by radical initiators or visible light in the presence of a photosensitizer, which allows for the generation of benzylic radicals under milder conditions. researchgate.netmdpi.com
Generating benzylic radicals from stable precursors like benzyl chlorides often involves an electron transfer step. Direct single-electron reduction of benzyl chlorides is challenging due to their highly negative reduction potentials (less than -2 V vs SCE). nih.govacs.org
Recent advances have employed cooperative catalysis to overcome this barrier. One strategy involves the initial S(_N)2 reaction of the benzyl chloride with a nucleophilic catalyst, such as lutidine. nih.govacs.org The resulting benzylic lutidinium salt has a much lower reduction potential (around -1.46 V vs SCE). This allows a photocatalyst, like an iridium complex, to mediate a single-electron transfer (SET) to the salt, generating a lutidinium radical. This intermediate then fragments to release the desired benzylic radical and regenerate the lutidine catalyst. nih.govacs.org
Once formed, the benzylic radical can participate in various transformations, such as Giese additions to electron-deficient alkenes or radical-radical homocoupling to form bibenzyl derivatives. acs.orgacs.org Electrochemical methods have also been used, where the mechanism of reduction can depend on the electrode material. At inert electrodes, a direct concerted electron transfer occurs, while at silver cathodes, the process involves adsorption and the formation of surface-stabilized radical species. acs.org The reduction of benzyl halides with reagents like samarium(II) iodide can also proceed via electron transfer, with evidence suggesting that for substrates with electron-withdrawing groups, the mechanism can even involve the halide departing as a radical atom. nih.gov
Electrophilic Aromatic Substitution Reactions
Friedel-Crafts Alkylation Mechanisms Initiated by Benzylic Chlorides
Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring. byjus.com When initiated by a benzylic chloride such as this compound, the reaction is an example of electrophilic aromatic substitution. The mechanism is typically facilitated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). byjus.comlibretexts.org
The reaction proceeds through several key steps:
Formation of the Electrophile: The Lewis acid coordinates with the chlorine atom of the benzylic chloride. In the case of this compound, this can occur at either the benzylic chloride (-CH₂Cl) or the chloroethyl (-CHClCH₃) position. The coordination polarizes the C-Cl bond, making the chlorine a better leaving group and generating a benzylic carbocation electrophile. The stability of this carbocation is crucial for the reaction to proceed. Benzylic carbocations are notably stabilized by resonance with the aromatic ring. quora.com For primary benzylic halides, a discrete carbocation may not fully form; instead, a highly polarized complex with the Lewis acid acts as the electrophile. youtube.com
Electrophilic Attack: The electron-rich aromatic ring of another molecule acts as a nucleophile, attacking the electrophilic benzylic carbocation (or the polarized complex). This step forms a new C-C bond and results in a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. byjus.comlibretexts.org
Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₄]⁻ complex formed in the first step, removes a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, completing the substitution. libretexts.org
The reactivity of substituted benzyl chlorides in Friedel-Crafts reactions is highly dependent on the nature of the substituents on the aromatic ring. acs.orgacs.org The 1-chloroethyl group on this compound is an electron-withdrawing group, which deactivates the benzene ring towards further electrophilic attack. libretexts.org This deactivation can help to prevent polyalkylation, a common side reaction in Friedel-Crafts alkylations where the initial product is more reactive than the starting material. libretexts.org However, the carbocation formed from the 1-chloroethyl group is a secondary carbocation, which is more stable than the primary carbocation that would be formed from the chloromethyl group, potentially influencing the regioselectivity of the reaction.
Table 2: Relative Reactivity of Substituted Benzyl Chlorides in Solvolysis
| Substituent (at para-position) | Relative Rate of Solvolysis (vs. Benzyl Chloride) | Mechanistic Character |
| -OCH₃ | ~2,200,000 | Sₙ1 (Carbocation intermediate) |
| -CH₃ | 390 | Sₙ1 character |
| -H | 1 | Borderline Sₙ1/Sₙ2 |
| -Cl | 0.3 | Sₙ1(2) character |
| -NO₂ | 0.00011 | Sₙ2 (Concerted displacement) |
This table, based on solvolysis data which often correlates with Friedel-Crafts reactivity, illustrates how electron-donating groups accelerate the reaction by stabilizing the carbocation intermediate, while electron-withdrawing groups slow it down. nih.govkoreascience.kr
Intramolecular Cyclization Pathways in Complex Molecule Synthesis
The bifunctional nature of this compound, possessing two reactive chloride sites, makes it a potential precursor for intramolecular cyclization reactions to construct complex polycyclic molecules. Intramolecular reactions are often favored entropically over their intermolecular counterparts, especially when forming five- or six-membered rings.
In the context of complex molecule synthesis, a molecule like this compound could be strategically employed in a Friedel-Crafts type intramolecular alkylation. If this compound were part of a larger molecule with another aromatic ring suitably positioned, one of the benzylic chloride functions could be activated by a Lewis acid to form a carbocation. This carbocation could then be attacked by the tethered aromatic ring, leading to a cyclized product. The success of such a cyclization depends heavily on the length and conformation of the chain connecting the two reacting moieties.
For example, benzyl chlorides have been used as surrogates for aldehydes in Prins cyclizations with homoallylic alcohols, promoted by FeCl₃, to efficiently synthesize 2-aryl-4-chlorotetrahydropyrans. researchgate.net This demonstrates the utility of the benzyl chloride group in generating a reactive electrophile that can be trapped intramolecularly.
Furthermore, the synthesis of cyclotriveratrylenes (CTVs), which are cyclic molecular hosts, can be achieved through the acid-catalyzed condensation of substituted benzyl alcohols or chlorides. researchgate.net This process involves sequential intermolecular and intramolecular Friedel-Crafts type reactions. A bifunctional starting material like this compound could theoretically be used to build more complex, fused-ring systems through controlled polymerization and subsequent intramolecular cyclization steps. The presence of two distinct reactive sites (-CH₂Cl and -CHClCH₃) could also allow for selective or sequential reactions to build intricate molecular architectures.
Polymerization and Polymer Functionalization Research
Monomer Design and Polymerization Initiation
The design of monomers and the method of polymerization initiation are critical for tailoring the final properties of a polymer. The subject compound offers multiple pathways for initiation due to its distinct reactive centers.
Utilization as a Bifunctional Monomer in Polymer Synthesis
4-(1-Chloroethyl)benzyl chloride is a bifunctional molecule featuring two different types of carbon-chlorine bonds: a benzylic chloride and a secondary alkyl chloride on the ethyl group. researchgate.net This structural characteristic allows it to act as a bifunctional monomer or initiator. The benzylic chloride is particularly reactive and susceptible to nucleophilic substitution, a property widely exploited in polymer chemistry. rsc.orgmdpi.com This high reactivity allows the benzyl (B1604629) chloride moiety to serve as an excellent initiation site for various polymerization methods or as a point for post-polymerization functionalization, leaving the second chloride available for subsequent chemical transformations. rsc.org
A closely related and extensively studied monomer, 4-vinylbenzyl chloride (VBC), underscores the utility of the benzyl chloride group. mdpi.com Polymers derived from VBC can be readily modified, demonstrating the versatility that a reactive benzylic chloride imparts to a macromolecule. rsc.orgmdpi.com The bifunctionality of this compound presents an opportunity to create polymers with complex architectures, such as graft or block copolymers, by sequential or differential polymerization from its two distinct reactive sites.
Application in Atom Transfer Radical Polymerization (ATRP)
Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization (CRP) technique that enables the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. monash.edursc.orgsciencemadness.org The mechanism is based on a reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide, mediated by a transition metal complex (e.g., copper halide). monash.edu
Research has established that alkyl halides with activating groups, such as benzylic halides, are highly effective initiators for ATRP. The benzyl chloride group in this compound can therefore function as an efficient initiation site for the ATRP of various monomers, including styrenes and acrylates. Given the presence of two chloro groups, the molecule can potentially serve as a bifunctional ATRP initiator, allowing for the growth of polymer chains from two points. However, care must be taken as side reactions, such as the dissociation of the C-Cl bond, can sometimes occur in the polymerization of related chloride-containing monomers. rsc.org
Below is a table summarizing typical conditions for the ATRP of styrene (B11656) using a benzylic halide initiator, which serves as a model for the potential application of this compound.
| Parameter | Condition | Reference |
| Monomer | Styrene | |
| Initiator | 1-Phenylethyl chloride | |
| Catalyst System | Copper(I) Chloride (CuCl) / Ligand | |
| Ligand | Bipyridine-based ligands (e.g., dNbipy) | |
| Temperature | 130 °C (for chloride-mediated polymerization) |
Investigation of Free Radical and Controlled Radical Polymerization (e.g., RAFT) of Substituted Benzylic Chlorides
Beyond ATRP, substituted benzylic chlorides are integral to other polymerization techniques. Conventional free radical polymerization of related monomers like 4-chloromethylstyrene (CMS) using initiators such as α,α'-azoisobutyronitrile (AIBN) is well-documented for producing homopolymers and copolymers. mdpi.com
For more precise control over polymer architecture, Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization has emerged as a particularly versatile and robust CRP method. rsc.orgsciencemadness.org RAFT is often preferred for functional monomers like 4-vinylbenzyl chloride (VBC) because it can circumvent potential side reactions, such as C-Cl bond dissociation, that may be encountered in other CRP methods like ATRP. rsc.org The RAFT process employs a chain transfer agent (CTA), typically a dithio compound, to mediate the polymerization, allowing for excellent control over molecular weight and polydispersity. rsc.org This technique has been successfully used to synthesize well-defined VBC homopolymers and to create block copolymers by subsequently polymerizing other monomers, such as N-isopropylacrylamide, from a poly(VBC) macro-CTA.
The table below details representative conditions for the RAFT polymerization of VBC, illustrating the applicability of this method to substituted benzylic chlorides.
| Parameter | Condition | Reference |
| Monomer | 4-Vinylbenzyl chloride (VBC) | |
| RAFT Agent (CTA) | Benzyl ethyl trithiocarbonate (B1256668) (BET) | |
| Initiator | α,α′-Azoisobutyronitrile (AIBN) | |
| Solvent | Acetonitrile (B52724) or Bulk | |
| Outcome | Well-defined poly(VBC) with controlled molecular weight and narrow polydispersity. |
Zwitterionic Polymerization Mechanisms
Direct polymerization of this compound via a zwitterionic mechanism is not a commonly documented pathway. Instead, the synthesis of zwitterionic polymers often involves the polymerization of monomers that already contain the zwitterionic group or, more relevantly, the post-polymerization modification of a precursor polymer.
The reactive benzyl chloride group present in polymers made from monomers like VBC or potentially from this compound is an ideal handle for chemical modification. This precursor polymer can be reacted with nucleophilic compounds that introduce both a positive and a negative charge, thereby converting it into a zwitterionic polymer. For example, the benzyl chloride moieties on a polymer backbone can react with specific amines or phosphines which also contain a sulfonate or carboxylate group, leading to the formation of polybetaines. This post-polymerization modification strategy is a versatile route to zwitterionic materials, which are of great interest for applications requiring antifouling surfaces and biocompatibility. mdpi.com
Polymer Structure and Architectural Control
The ability to control the structure and architecture of polymers at the molecular level is paramount for creating materials with specific functions. This compound offers pathways to unique polymer structures through self-condensation reactions.
Self-Condensation and Polybenzyl-Type Polymer Formation
Under Friedel-Crafts conditions, typically in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄) or aluminum chloride (AlCl₃), benzyl chloride and its derivatives can undergo self-condensation to form polybenzyl-type polymers. This reaction proceeds via a displacement mechanism where the electrophilic benzyl chloride group of one monomer alkylates the aromatic ring of another, releasing hydrogen chloride (HCl) as a byproduct.
The reaction conditions, particularly temperature, play a crucial role in determining the final polymer architecture. Studies on the polycondensation of benzyl chloride and α-chloroethylbenzene have shown that lower temperatures (e.g., -135 °C) favor the formation of linear polymers due to steric hindrance, which protects the polymer backbone from subsequent branching reactions. Conversely, reactions conducted at higher or room temperatures tend to produce more highly branched, amorphous polymers. It is therefore expected that this compound could similarly undergo self-condensation to yield a polybenzyl backbone decorated with pendant 1-chloroethyl groups.
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms.
¹H NMR for Proton Environment and Isomer Differentiation
Proton (¹H) NMR spectroscopy offers critical insights into the number and types of hydrogen atoms in a molecule, as well as their connectivity. The chemical shift (δ) of a proton is influenced by its electronic environment. In the case of 4-(1-Chloroethyl)benzyl chloride, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic methylene (B1212753) protons (CH₂Cl), the methine proton (CHCl), and the methyl protons (CH₃).
The aromatic protons would typically appear as a set of doublets in the range of 7.3-7.5 ppm, characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic protons of the chloromethyl group would likely be observed as a singlet around 4.6 ppm. The methine proton of the chloroethyl group would present as a quartet around 5.1-5.2 ppm due to coupling with the adjacent methyl protons. These methyl protons would, in turn, appear as a doublet around 1.8-2.0 ppm.
Differentiation between isomers is a key application of ¹H NMR. For instance, the isomeric compound 2-(1-chloroethyl)benzyl chloride would exhibit a more complex splitting pattern for its aromatic protons due to the different substitution pattern on the benzene ring.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (2H) | ~7.4 | d | ~8.0 |
| Aromatic (2H) | ~7.3 | d | ~8.0 |
| Methine (-CHCl) | ~5.15 | q | ~6.7 |
| Methylene (-CH₂Cl) | ~4.58 | s | - |
| Methyl (-CH₃) | ~1.95 | d | ~6.7 |
Note: The data in this table is predicted and may vary from experimental values.
¹³C NMR for Carbon Backbone Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
The carbon atoms of the benzene ring would resonate in the aromatic region, typically between 125 and 140 ppm. The carbon of the benzylic methylene group (CH₂Cl) would be expected around 45 ppm. The methine carbon of the chloroethyl group (CHCl) would appear at approximately 60 ppm, and the methyl carbon (CH₃) would be found in the upfield region, around 25 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Chemical Shift (δ, ppm) |
| Quaternary Aromatic | ~140 |
| Quaternary Aromatic | ~138 |
| Aromatic CH | ~129 |
| Aromatic CH | ~128 |
| Methine (-CHCl) | ~60 |
| Methylene (-CH₂Cl) | ~45 |
| Methyl (-CH₃) | ~25 |
Note: The data in this table is predicted and may vary from experimental values.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Assignment
To unambiguously assign all proton and carbon signals, especially in complex molecules, advanced two-dimensional (2D) NMR techniques are utilized.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling relationships. For this compound, a cross-peak between the methine proton quartet and the methyl proton doublet would confirm their connectivity within the chloroethyl group.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon signals, for example, linking the methylene proton singlet to the benzylic carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations would be expected between the benzylic methylene protons and the adjacent aromatic carbons.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features. The NIST WebBook provides an experimental IR spectrum for this compound. nmrdb.org
Key expected vibrational modes include:
C-H stretching (aromatic): Typically found just above 3000 cm⁻¹.
C-H stretching (aliphatic): Found just below 3000 cm⁻¹.
C=C stretching (aromatic): A series of bands in the 1600-1450 cm⁻¹ region.
C-Cl stretching: Strong absorptions in the 800-600 cm⁻¹ region.
CH₂ bend (scissoring): Around 1450 cm⁻¹.
Aromatic out-of-plane bending: Characteristic bands in the 900-675 cm⁻¹ region that can indicate the substitution pattern of the benzene ring. For a 1,4-disubstituted ring, a strong band is expected in the 850-800 cm⁻¹ range.
Table 3: Selected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2980 | Medium | Aliphatic C-H Stretch |
| ~1610 | Medium | Aromatic C=C Stretch |
| ~1510 | Medium | Aromatic C=C Stretch |
| ~1450 | Medium | CH₂ Scissoring |
| ~830 | Strong | p-Disubstituted Benzene Out-of-Plane Bend |
| ~750 | Strong | C-Cl Stretch |
| ~680 | Strong | C-Cl Stretch |
Note: Based on typical IR correlation tables and the available NIST spectrum.
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy measures the absorption of light due to molecular vibrations, Raman spectroscopy measures the inelastic scattering of light. Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa.
For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the molecule. Key features in the Raman spectrum would include:
Aromatic ring breathing mode: A strong, sharp band around 1000 cm⁻¹.
Symmetric C-Cl stretching: This would provide complementary information to the IR data.
C-C stretching of the alkyl side chains.
The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in its definitive identification and structural confirmation.
Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a cornerstone in the characterization of "this compound," offering definitive data on its molecular weight and structural components through controlled fragmentation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique utilized for the separation, identification, and quantification of "this compound." In this method, the sample is vaporized and separated based on its volatility and interaction with a stationary phase within a capillary column. nih.govnih.gov The separated components then enter the mass spectrometer, where they are ionized and fragmented.
The resulting mass spectrum is a unique fingerprint of the molecule, displaying the mass-to-charge ratio (m/z) of the parent ion and its various fragments. For "this compound," the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions. nih.gov The fragmentation pattern provides structural information, for instance, the loss of a chlorine atom or the cleavage of the ethyl group.
GC-MS is instrumental in assessing the purity of "this compound" samples. researchgate.netmdpi.com By separating the main compound from any impurities, the technique allows for their individual identification and quantification, ensuring the quality of the substance. researchgate.netmdpi.com The retention time from the gas chromatography component serves as an additional identifier for the compound under specific analytical conditions. nih.gov
Key GC-MS Data for this compound:
| Property | Value | Source |
| Molecular Formula | C₉H₁₀Cl₂ | nih.gov |
| Molecular Weight | 189.08 g/mol | nih.gov |
| PubChem CID | 521539 | nih.gov |
| CAS Number | 54789-30-9 | nih.govepa.gov |
This table presents key identifiers and properties of this compound relevant to its GC-MS analysis.
High-Resolution Mass Spectrometry (HRMS) provides a significant advantage over standard mass spectrometry by measuring the mass of ions with extremely high accuracy. huji.ac.ilnih.gov This precision allows for the determination of the exact molecular formula of a compound, a critical step in its unequivocal identification. nih.gov For "this compound," HRMS can distinguish its molecular formula, C₉H₁₀Cl₂, from other potential formulas that might have the same nominal mass. nih.govquality-assistance.com
The high resolving power of HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, enables the separation of ions with very small mass differences. huji.ac.il This capability is crucial for confirming the elemental composition of "this compound" and identifying any trace impurities with a high degree of confidence.
Computed Properties for this compound:
| Property | Value |
| Molecular Weight | 189.08 g/mol |
| Exact Mass | 188.0159557 Da |
This table, with data computed by PubChem, showcases the precision of mass determination for this compound. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. carleton.edu This method provides unparalleled detail about the molecular structure of "this compound" in its solid state.
By irradiating a single crystal of "this compound" with X-rays, a diffraction pattern is produced. carleton.edu The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which the exact positions of the atoms can be determined. This leads to the precise measurement of bond lengths, bond angles, and torsional angles within the molecule. carleton.eduresearchgate.netresearchgate.net
This detailed structural information is fundamental to understanding the molecule's conformation and steric properties. For "this compound," this would include the precise geometry of the benzene ring, the orientation of the chloroethyl and chloromethyl substituents, and the rotational freedom around the single bonds.
Illustrative Table of Expected Bond Parameters:
| Bond Type | Expected Length (Å) | Bond Angle | Expected Angle (°) |
| C-C (aromatic) | ~1.39 | C-C-C (aromatic) | ~120 |
| C-C (alkyl) | ~1.54 | H-C-H | ~109.5 |
| C-Cl (alkyl) | ~1.78 | C-C-Cl | ~109.5 |
| C-H | ~1.09 |
This table provides generalized, expected values for bond lengths and angles similar to those that would be determined for this compound via X-ray diffraction.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules of "this compound" are arranged in the crystal lattice. mdpi.com This includes the study of intermolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, which govern the crystal packing. rsc.orgresearchgate.netnih.gov
Other Advanced Analytical Techniques
While MS and X-ray crystallography are primary methods, other advanced analytical techniques could be employed for a more comprehensive characterization of "this compound." Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms, complementing the structural data from other methods. Infrared (IR) spectroscopy could be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.
Ion Mobility Spectrometry (IMS) for Ionization Processes and Cluster Formation
Ion Mobility Spectrometry (IMS) is a rapid and sensitive analytical technique that separates ions in the gas phase based on their size, shape, and charge. While specific experimental IMS data for this compound is not extensively documented in publicly available literature, its behavior can be inferred from studies on structurally similar halogenated compounds, such as benzyl (B1604629) chloride. nih.govresearchgate.net
In atmospheric pressure chemical ionization (APCI) IMS, the ionization of chlorinated compounds like this compound is expected to proceed primarily through a dissociative electron capture mechanism. nih.gov In this process, the molecule captures a thermal electron, leading to the dissociation of a chlorine atom and the formation of a stable chloride ion (Cl⁻). This foundational process is critical for the detection of halogenated organic compounds.
Following the initial ionization event, the resulting chloride ions can interact with neutral molecules, including water vapor or other molecules of the analyte, to form cluster ions. nih.gov The formation and stability of these clusters are highly dependent on experimental conditions such as temperature and humidity. For instance, studies on benzyl chloride have shown that at lower temperatures, small peaks corresponding to cluster ions are observable, while at higher temperatures (e.g., 363 K), these cluster ion peaks may disappear. nih.gov The presence of moisture can also influence the ion mobility spectra, potentially leading to the formation of hydrated chloride ions. nih.gov
The expected ionization and clustering behavior of this compound in an IMS system is summarized in the table below.
| Process | Description | Influencing Factors | Expected Outcome for this compound |
| Ionization | Dissociative electron capture | Electron energy, presence of electronegative atoms | Formation of chloride ions (Cl⁻) |
| Cluster Formation | Interaction of Cl⁻ with neutral molecules | Temperature, humidity, analyte concentration | Formation of [M+Cl]⁻ or hydrated chloride clusters |
Interactive Data Table: Expected IMS Behavior of this compound (Note: This data is extrapolated from studies on similar compounds and represents a theoretical framework.)
It is important to note that the presence of two chlorine atoms in this compound—one on the benzyl group and one on the ethyl side chain—may lead to more complex fragmentation patterns compared to benzyl chloride, potentially offering unique signatures in its ion mobility spectrum.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Trace Analysis
A reversed-phase HPLC (RP-HPLC) method would be the most appropriate choice for analyzing this non-polar compound. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
A potential HPLC method for the analysis of this compound is outlined in the table below. This method is designed to be a starting point for method development and validation.
| Parameter | Condition | Rationale |
| Stationary Phase | C18 (octadecylsilyl) silica (B1680970) gel, 5 µm particle size | Provides good retention and separation for non-polar aromatic compounds. |
| Mobile Phase | Acetonitrile (B52724) and Water (gradient or isocratic) | A common mobile phase for RP-HPLC, offering good solubility for the analyte and allowing for the elution of a wide range of impurities. |
| Detection | UV-Vis at approximately 220-230 nm | The benzene ring in the molecule is a strong chromophore, providing good sensitivity at these wavelengths. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC columns. |
| Column Temperature | 25-30 °C | To ensure reproducible retention times. |
Interactive Data Table: Proposed HPLC Method for this compound Analysis
This HPLC method would be capable of separating this compound from common impurities that may arise during its synthesis, such as unreacted starting materials, by-products from over-chlorination, or hydrolysis products like the corresponding benzyl alcohol. For trace analysis of genotoxic impurities, the method's sensitivity could be enhanced by optimizing the injection volume and detector settings, with limit of detection (LOD) and limit of quantification (LOQ) values typically in the parts-per-million (ppm) range. jocpr.com
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular properties at the electronic level. For 4-(1-Chloroethyl)benzyl chloride, these calculations offer a window into its stability, reactivity, and spectroscopic characteristics.
Density Functional Theory (DFT) for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of various molecules, including substituted benzylic chlorides. DFT calculations can provide information on the distribution of electrons within a molecule, which is crucial for understanding its stability and how it will interact with other chemical species.
For substituted benzenes, it is established that electron-withdrawing groups tend to shorten the ring's C-H bonds, leading to an increase in their vibrational frequencies in overtone spectra. ias.ac.in Conversely, electron-donating groups lengthen these bonds and decrease the frequencies. ias.ac.in In the case of this compound, the chloroethyl and chloromethyl groups act as electron-withdrawing substituents, influencing the electronic properties of the benzene (B151609) ring.
DFT calculations, such as those performed using the B3LYP and B3PW91 methods, can be employed to determine properties like the HOMO-LUMO energy gap. iau.ir A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. nih.gov For instance, in a study on dibenzyltin dichloride, the HOMO-LUMO energy gap was calculated to be around 0.17 a.u., suggesting a reactive molecule. iau.ir Similar calculations for this compound would be instrumental in predicting its reactivity in various chemical reactions.
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about charge transfer processes within the molecule. nih.gov The global reactivity descriptors, such as electrophilicity and hardness, derived from DFT calculations, can further quantify the molecule's reactivity. nih.gov
Conformational Analysis and Energetics of Substituted Benzylic Chlorides
The three-dimensional arrangement of atoms in a molecule, or its conformation, plays a significant role in its physical and chemical properties. For flexible molecules like substituted benzylic chlorides, multiple conformations may exist, each with a different energy level.
Conformational analysis of benzyl (B1604629) chloride has shown that the most stable conformation is one where the C-Cl bond is perpendicular to the plane of the benzene ring. ias.ac.in This has been determined through the analysis of its CH local mode overtone spectrum. ias.ac.in For this compound, which has two chiral centers, the conformational landscape is more complex. Theoretical calculations, such as those using Hartree-Fock methods with basis sets like 6-31G(d), can be used to determine the preferred conformations and the energy barriers to rotation around single bonds. researchgate.net For example, in 2,6-dichlorobenzoyl chloride, the perpendicular conformation is calculated to be the most stable. researchgate.net
The relative energies of different conformers can be calculated to identify the most stable structures. For instance, in a study of 5-benzylimidazolidin-4-one derivatives, the energy differences between various conformers were calculated using DFT with the def2-QZVP-gf basis set, revealing the most stable arrangements. ethz.ch
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational methods are invaluable for predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound.
Infrared (IR) Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in its IR spectrum. A good correlation between calculated and experimental IR data provides strong evidence for the proposed structure. iau.ir For example, a study on dibenzyltin dichloride showed a good match between the IR spectrum calculated with DFT and the experimentally obtained spectrum. iau.ir The NIST WebBook provides access to experimental IR spectra for related compounds, which can serve as a benchmark for theoretical predictions. nist.gov
| Spectroscopic Parameter | Computational Method | Relevance to this compound |
| IR Frequencies | DFT (e.g., B3LYP) | Predicts vibrational modes to compare with experimental IR spectra for structural validation. iau.ir |
| NMR Chemical Shifts | Machine Learning with DFT descriptors | Can predict ¹H and ¹³C NMR chemical shifts to aid in structural elucidation. ehu.esacs.org |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including conformational changes, solvation effects, and interactions between molecules.
Investigation of Solvation Effects on Reaction Pathways
The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. MD simulations can be used to explicitly model the solvent molecules and their interactions with the solute, providing insights into solvation effects.
For reactions involving benzylic chlorides, the polarity of the solvent can influence the stability of intermediates and transition states. For example, the solvolysis of benzoyl chlorides has been studied in various solvents to understand the reaction mechanism. researchgate.net MD simulations can be used to investigate the structure of the solvent around the reacting molecule and how it influences the reaction pathway. For instance, MD simulations of benzylhexadecyldimethylammonium chloride (BHDC) in benzene have been used to characterize the structure of reverse micelles and the surrounding solvent. acs.org
Modeling of Polymerization Processes and Polymer Properties
Substituted styrenes, which are structurally related to this compound, are important monomers in the production of polymers. cmu.edu Theoretical modeling can be used to understand the mechanism of polymerization and to predict the properties of the resulting polymers.
The self-initiated thermal polymerization of styrene (B11656) has been a subject of extensive theoretical study to elucidate its complex mechanism. sandiego.eduacs.org These studies often employ computational methods to investigate the formation of initiating radicals and the subsequent propagation steps. sandiego.eduscielo.br
Reaction Pathway Elucidation and Transition State Analysis
While specific computational studies detailing the reaction pathways and transition state analyses of this compound are not extensively available in peer-reviewed literature, a thorough understanding can be constructed by examining theoretical investigations of analogous and structurally related compounds. The presence of two distinct electrophilic carbon centers—the benzylic carbon of the chloromethyl group and the secondary carbon of the 1-chloroethyl group—suggests that the molecule can undergo nucleophilic substitution reactions through various competing pathways. The elucidation of these pathways and the characterization of their corresponding transition states are paramount in predicting the molecule's reactivity and product distribution under different reaction conditions.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for modeling these reactions. Such studies typically involve mapping the potential energy surface (PES) for the reaction, identifying stationary points (reactants, products, intermediates), and locating the transition states that connect them. Key parameters derived from these calculations include activation energies (the energy barrier to reaction) and the geometric and electronic structures of the transition states.
Theoretical Framework: SN1 vs. SN2 Mechanisms
The reaction mechanisms for this compound with a nucleophile (Nu⁻) are expected to be primarily of the nucleophilic substitution type, proceeding through either a unimolecular (SN1) or bimolecular (SN2) pathway.
SN2 Pathway: This is a concerted, one-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride ion) departs. The transition state is a highly coordinated species where the central carbon is partially bonded to both the incoming nucleophile and the outgoing leaving group. Benzylic halides are known to be reactive towards the SN2 mechanism due to the ability of the benzene ring's π-system to stabilize the transition state through conjugation. spcmc.ac.in
SN1 Pathway: This is a stepwise mechanism involving the formation of a carbocation intermediate. For this compound, heterolytic cleavage of the C-Cl bond at either the benzylic or the 1-chloroethyl position would lead to the formation of a carbocation. The stability of this carbocation is a critical factor in determining the feasibility of the SN1 pathway. Benzylic carbocations are significantly stabilized by resonance, which delocalizes the positive charge across the aromatic ring. quora.com
Computational Insights from Analogous Systems
Computational studies on substituted benzyl chlorides provide valuable insights into the factors governing their reactivity. For instance, research on the SN2 identity exchange reactions of para-substituted benzyl halides has shown a strong correlation between the electrostatic potential at the benzylic carbon and the activation energy of the reaction. acs.orgresearchgate.net Electron-withdrawing substituents are generally found to increase the SN2 reaction rate by making the benzylic carbon more electrophilic, while electron-donating groups can have a more complex effect, sometimes favoring an SN1 mechanism by stabilizing the carbocation intermediate. nih.govwikipedia.org
Hypothetical Reaction Pathways and Transition States
Based on the principles of physical organic chemistry and computational studies of related systems, we can hypothesize the following competitive reaction pathways for this compound:
SN2 reaction at the benzylic carbon: This is likely to be a favorable pathway. The transition state would involve the nucleophile attacking the CH₂Cl carbon from the backside, with the C-Cl bond elongating as the Nu-C bond forms. The p-orbitals of the benzene ring would overlap with the p-orbital of the reacting carbon, stabilizing the transition state.
SN2 reaction at the 1-chloroethyl carbon: This secondary carbon is more sterically hindered than the primary benzylic carbon, which would likely result in a higher activation barrier for the SN2 reaction compared to the benzylic site.
SN1 reaction at the benzylic carbon: Formation of the 4-(1-chloroethyl)benzyl carbocation would be stabilized by resonance with the benzene ring. The feasibility of this pathway would be highly dependent on the solvent polarity and the nucleophile's strength.
SN1 reaction at the 1-chloroethyl carbon: This would lead to a secondary carbocation, which is less stable than the benzylic carbocation. However, it would still benefit from some resonance stabilization from the para-substituted benzene ring.
The following interactive table presents representative computational data for the SN2 identity exchange reaction of benzyl chloride with a chloride ion, which serves as a model for the reactivity of the benzylic position in this compound. Note: This data is for an analogous system and not for this compound itself.
| Parameter | Value | Description |
| Reaction | C₆H₅CH₂Cl + Cl⁻ → [Cl···CH₂(C₆H₅)···Cl]⁻ → C₆H₅CH₂Cl + Cl⁻ | SN2 Identity Exchange Reaction |
| Computational Method | DFT (B3LYP) | Density Functional Theory |
| Basis Set | 6-31+G* | Pople-style basis set |
| Activation Energy (ΔE‡) | ~15-20 kcal/mol | Calculated energy barrier for the reaction. |
| Transition State Geometry | Trigonal bipyramidal | The central carbon atom has five-coordinate geometry. |
| C-Cl bond length (reacting) | ~2.4-2.6 Å | Elongated carbon-chlorine bond in the transition state. |
| C-Cl bond length (incoming) | ~2.4-2.6 Å | Forming carbon-chlorine bond in the transition state. |
Data is illustrative and based on typical values found in computational studies of SN2 reactions of benzyl chlorides. researchgate.netsciforum.netmdpi.com
Applications in Advanced Organic Synthesis
Role as a Bifunctional Alkylating Agent in Complex Molecule Construction
4-(1-Chloroethyl)benzyl chloride possesses two electrophilic centers: a benzylic chloride and a secondary alkyl chloride. This duality allows it to act as a bifunctional alkylating agent, a class of compounds crucial for constructing complex molecules by forming covalent bonds with two different nucleophiles. The differential reactivity of the two chlorine atoms—the benzylic chloride being more susceptible to nucleophilic substitution—can be exploited for selective and controlled synthesis.
The benzylic chloride can readily react with a variety of nucleophiles, such as amines, alcohols, and thiols, to form an initial bond. The second chloro group on the ethyl side chain can then be subjected to a subsequent nucleophilic attack, often under different reaction conditions, to complete the construction of the target molecule. This step-wise approach is fundamental in creating cross-linked polymers or introducing specific functionalities into a molecule. While direct examples for this compound are not extensively documented in readily available literature, the principles of bifunctional alkylating agents are well-established. For instance, similar structures are employed in the synthesis of complex pharmaceutical intermediates and materials with specific properties.
Precursor for Reactive Intermediates (e.g., Grignard Reagents, Quaternary Ammonium (B1175870) Salts)
The reactivity of the chlorine atoms in this compound makes it an excellent precursor for generating other highly reactive intermediates, which can then be used in a wide array of chemical transformations.
Grignard Reagents:
The formation of Grignard reagents from alkyl or benzyl (B1604629) halides is a cornerstone of organic synthesis, enabling the creation of new carbon-carbon bonds. Benzylmagnesium halides are well-known synthetic intermediates. patsnap.com The reaction of benzyl chloride with magnesium in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) yields benzylmagnesium chloride. patsnap.comthieme-connect.de It has been noted that for the preparation of this type of Grignard reagent, benzyl chloride is often preferred over benzyl bromide to minimize the formation of the Wurtz coupling by-product, 1,2-diphenylethane. wikipedia.org
Specifically, the transformation of (1-chloroethyl)benzene (B1265384) into (1-phenylethyl)magnesium chloride has been demonstrated using activated magnesium, which facilitates the reaction of less reactive benzylic halides. thieme-connect.de This suggests that this compound could similarly be converted into a di-Grignard reagent or a mono-Grignard reagent, depending on the reaction conditions, which would then be a powerful tool for further synthesis. A patent for the preparation of o-chlorobenzyl chloride Grignard reagent highlights the industrial relevance of such intermediates. google.com
Quaternary Ammonium Salts:
Quaternary ammonium salts have widespread applications, for example as surfactants and biocides. wikipedia.orggoogle.com These salts are readily formed through the alkylation of tertiary amines with benzyl halides. wikipedia.org Patents describe improved methods for the synthesis of quaternary ammonium salts by reacting a tertiary amine with a benzyl halide, which can have various substituents on the benzene (B151609) ring, in water or a water-containing organic solvent. google.comgoogleapis.com This approach has been shown to be efficient for a range of benzyl halides, including 4-chlorobenzyl chloride and 4-methylbenzyl chloride. google.com Given its structure, this compound can be used to synthesize mono- or bis-quaternary ammonium salts, depending on the stoichiometry and reaction conditions.
The following table summarizes the synthesis of quaternary ammonium salts from substituted benzyl chlorides, illustrating the general applicability of this reaction.
| Benzyl Halide | Tertiary Amine | Solvent | Reaction Time | Conversion Rate | Yield |
| Benzyl chloride | N,N-dimethylaniline | Methanol (B129727)/Water | 3.3 hours | 100% | 98% |
| 4-Methylbenzyl chloride | N,N-dimethylaniline | Dimethylformamide/Water | 2 hours | 100% | 95% |
| 4-Chlorobenzyl chloride | 4-Cyanopyridine | Tetrahydrofuran/Water | 5 hours | 100% | 95% |
| Data sourced from patent literature illustrating the synthesis of quaternary ammonium salts. google.com |
Building Block for Heterocyclic Compound Synthesis
Heterocyclic compounds, particularly those containing nitrogen and sulfur, are of immense interest in medicinal chemistry due to their diverse biological activities. nih.govopenmedicinalchemistryjournal.com The electrophilic nature of the two chloro groups in this compound makes it a suitable building block for the synthesis of various heterocyclic systems.
Nitrogen-Containing Heterocycles:
The synthesis of nitrogen-containing heterocycles often involves the reaction of a bifunctional electrophile with a dinucleophile containing nitrogen atoms. For instance, substituted benzyl chlorides can be used in Friedel-Crafts acylation reactions to modify existing heterocyclic cores. nih.gov While direct synthesis of a heterocycle using this compound as the primary backbone is not explicitly detailed, its reactivity profile allows for its incorporation into larger heterocyclic structures. For example, it could react with a primary amine to form a secondary amine, which could then undergo an intramolecular cyclization by reaction of the second chloro group to form a nitrogen-containing ring. The synthesis of nitrogen heterocycles in greener solvents like water and PEG has been a focus of recent research. mdpi.com
Sulfur-Containing Heterocycles:
The synthesis of sulfur-containing heterocycles can be achieved through various strategies, often involving the reaction of an electrophile with a sulfur-based nucleophile. researchgate.netorganic-chemistry.org A notable example of a related synthetic strategy is the use of S-benzylthiuronium chloride, prepared from benzyl chloride, in the synthesis of pyrimidine (B1678525) derivatives. researchgate.net This indicates that this compound could be similarly converted to a thiuronium salt and then used to construct sulfur-containing heterocycles. One-pot syntheses using reagents like sulfur monochloride have been developed for a variety of sulfur heterocycles. arkat-usa.org
Derivatization Strategies for Analytical or Functional Purposes
Derivatization is a chemical modification of a compound to produce a new compound which has properties that are better suited for a particular purpose, such as enhancing detectability in analytical methods or imparting specific functions.
Analytical Purposes:
In analytical chemistry, particularly in techniques like High-Performance Liquid Chromatography (HPLC), derivatization is often employed to improve the detection of analytes. chromatographyonline.comresearchgate.net Benzoyl chloride and its derivatives, such as 4-(dimethylamino)benzoyl chloride, are common derivatizing agents for primary and secondary amines, as well as phenols. nih.govsigmaaldrich.comnih.gov This process converts polar molecules into less polar derivatives that are more readily separated by reverse-phase HPLC and are more easily detected. While these examples describe the use of a benzoyl chloride to derivatize other molecules, the chloro groups on this compound could themselves be reacted with a chromophoric or fluorophoric nucleophile to facilitate its own detection and quantification in complex mixtures.
Functional Purposes:
Derivatization can also be used to impart new functionalities to a molecule. The synthesis of quaternary ammonium salts from this compound, as discussed in section 7.2, is a prime example of functional derivatization. This transformation converts the molecule into a cationic surfactant or an antimicrobial agent. google.comsemanticscholar.org Similarly, reaction with other nucleophiles can introduce a wide range of functional groups, tailoring the molecule for applications in materials science, such as the creation of functional polymers. For example, polymer-supported quaternary ammonium salts derived from chloromethylated polystyrene have been shown to be effective phase-transfer catalysts. researchgate.net
Materials Science and Engineering Applications of Derived Polymers
Fabrication of Functionalized Surfaces and Nanomaterials
The covalent attachment of polymers to surfaces is a critical technique for modifying the properties of materials, such as wettability, biocompatibility, and chemical resistance. The benzyl (B1604629) chloride group in 4-(1-Chloroethyl)benzyl chloride is an excellent anchor for grafting polymers onto substrates like silica (B1680970), gold, or other polymer surfaces. This process, often termed "grafting from," can be initiated from surface-immobilized initiator sites.
For instance, surfaces can be treated to bear hydroxyl or amine groups, which then react with the benzyl chloride moiety of the monomer, tethering it to the surface. Subsequent polymerization would lead to a dense layer of polymer brushes. This methodology has been successfully demonstrated with related benzyl chloride-functionalized materials on silica gel and polymer microspheres. mdpi.comgoogle.com This surface modification can be used to create:
Chromatography stationary phases: By grafting polymers with specific affinities onto silica particles, highly selective stationary phases for chromatographic separation can be developed.
Biocompatible coatings: Surfaces of medical implants can be functionalized with biocompatible polymers to reduce protein adsorption and improve their integration with biological tissues.
Functional nanomaterials: Nanoparticles can be surface-modified to enhance their stability in various media or to introduce catalytic or sensing capabilities.
Synthesis of Advanced Polymeric Materials
The distinct reactivity of the two chloro groups on this compound allows for the synthesis of complex polymer architectures that are difficult to achieve with monofunctional monomers.
Graft and block copolymers are advanced materials that combine the properties of two or more different polymers into a single molecule, leading to unique phase behavior and performance characteristics.
Graft Copolymers: this compound can be first polymerized through one of its reactive sites to form a polymer backbone. The pendant chloro groups along this backbone can then be used as initiation sites for growing a different polymer, resulting in a "graft copolymer." The "grafting from" technique using methods like Atom Transfer Radical Polymerization (ATRP) is particularly effective for this purpose, allowing for control over the length and density of the grafted chains. mdpi.comnih.gov This approach has been used to synthesize a variety of graft copolymers with well-defined structures. researchgate.netmdpi.com
Block Copolymers: Sequential polymerization is another avenue. For example, one type of polymerization (e.g., cationic polymerization initiated from the chloroethyl group) could be used to form the first block. researchgate.net The terminal benzyl chloride group could then be used to initiate a different type of polymerization to grow the second block, yielding a diblock copolymer. This strategy provides access to materials with distinct, covalently linked domains, useful for applications in self-assembly and nanotechnology.
The properties of these copolymers can be finely tuned by selecting the constituent polymer blocks, as illustrated in the table below.
| Copolymer Architecture | Potential Polymer Combination | Resulting Properties & Applications |
| Graft Copolymer | Poly(styrene) backbone with Poly(methyl methacrylate) grafts | Combines the rigidity of polystyrene with the optical clarity of PMMA; useful for transparent composites. |
| Graft Copolymer | Poly(this compound) backbone with Poly(N-isopropylacrylamide) grafts | Creates a thermo-responsive material that can undergo phase transitions in water with temperature changes. |
| Block Copolymer | Polystyrene-block-poly(ethylene glycol) | Amphiphilic material capable of self-assembling into micelles for drug delivery applications. |
This table is illustrative, based on known polymer combinations and the potential of the title compound.
"Smart" polymers are materials that undergo significant, reversible changes in their properties in response to external stimuli such as temperature, pH, light, or electric fields. The reactive chloro groups of polymers derived from this compound serve as ideal handles for introducing functional moieties that impart responsive behaviors.
By reacting the polymer with specific nucleophiles, a wide array of functional groups can be attached. For example:
Thermo-responsiveness: Grafting polymers like poly(N-isopropylacrylamide) (PNIPAM) can induce temperature-sensitive solubility in aqueous solutions.
pH-Responsiveness: Introducing amine-containing groups or carboxylic acid groups would make the polymer sensitive to changes in pH, causing it to swell or shrink.
Ionic Recognition: The covalent attachment of crown ethers or other ion-chelating molecules could lead to polymers that selectively bind and release specific ions. mdpi.com
These smart polymer systems are highly sought after for applications in controlled drug release, chemical sensing, and "smart" coatings.
Cross-linking Agents in Polymer Networks
The presence of two reactive chloro groups makes this compound a potent cross-linking agent. When added to a polymerization reaction, it can connect two growing polymer chains, forming a network structure. This is analogous to the role of divinylbenzene (B73037) in the synthesis of cross-linked polystyrene resins.
The resulting cross-linked polymers, often in the form of gels or thermosets, exhibit enhanced mechanical strength, thermal stability, and solvent resistance. The degree of cross-linking, and thus the final properties of the material, can be precisely controlled by adjusting the concentration of this compound in the reaction mixture. Such materials are crucial for:
Ion-exchange resins: Highly cross-linked polymers functionalized with ionic groups are the basis of resins used in water softening and purification.
Polymer supports for catalysts: Immobilizing catalysts within a cross-linked polymer network prevents their leaching and allows for easy recovery and reuse.
Superabsorbent polymers: Lightly cross-linked networks can absorb and retain large volumes of liquid, finding use in applications from agriculture to personal care products.
The unique bifunctionality of this compound positions it as a valuable, albeit under-explored, building block in materials science. Its ability to participate in surface modification, form complex copolymer architectures, and act as a cross-linker opens the door to a wide range of advanced materials with precisely engineered properties.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 4-(1-Chloroethyl)benzyl chloride in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods with adequate ventilation to maintain airborne concentrations below the threshold limit value (TLV). Install emergency eyewash stations and safety showers nearby .
- Personal Protective Equipment (PPE) : Wear impervious gloves (e.g., nitrile), chemical-resistant lab coats, and sealed goggles. For large spills or prolonged exposure, use a NIOSH-certified respirator with organic vapor cartridges .
- Spill Management : Absorb small spills with inert materials (e.g., dry sand) and avoid water to prevent hydrolysis. For large spills, evacuate the area and use non-combustible absorbents .
- Storage : Store in airtight containers in cool, dry areas away from oxidizers and moisture. Ground equipment to prevent static discharge .
Q. How can researchers determine the purity and structural integrity of this compound?
- Methodological Answer :
- Analytical Techniques :
- NMR Spectroscopy : Use H and C NMR to confirm the presence of the chloroethyl and benzyl chloride moieties. Compare chemical shifts with analogous compounds (e.g., benzyl chloride: δ 4.6 ppm for CHCl) .
- GC-MS : Employ gas chromatography with mass spectrometry to detect volatile impurities. Optimize column temperature (e.g., 50–250°C gradient) to resolve degradation products .
- Purity Assessment : Perform titration (e.g., argentometric titration) to quantify active chloride content, accounting for potential hydrolysis .
Q. What are the key physicochemical properties influencing experimental design with this compound?
- Methodological Answer :
- Relevant Properties :
- Hydrolytic Sensitivity : The compound likely undergoes hydrolysis in aqueous conditions, generating HCl and derivatives. Conduct reactions under anhydrous conditions using molecular sieves .
- Thermal Stability : Monitor decomposition temperatures via differential scanning calorimetry (DSC). Benzyl chloride derivatives typically decompose above 150°C, releasing toxic gases (e.g., HCl) .
- Solubility : Test solubility in aprotic solvents (e.g., DCM, THF) to optimize reaction kinetics.
Advanced Research Questions
Q. How can researchers mitigate byproduct formation during nucleophilic substitution reactions involving this compound?
- Methodological Answer :
- Optimized Reaction Conditions :
- Temperature Control : Maintain temperatures below 0°C to suppress elimination pathways (e.g., formation of styrene derivatives) .
- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .
- Byproduct Analysis : Characterize side products via LC-MS and adjust stoichiometry to favor substitution over elimination .
Q. What strategies resolve discrepancies in reported toxicity data for chlorinated toluene derivatives?
- Methodological Answer :
- Data Reconciliation :
- In Vitro vs. In Vivo Studies : Compare Ames test results (mutagenicity) with rodent carcinogenicity assays. Benzyl chloride shows limited evidence in humans but sufficient evidence in animal models .
- Exposure Pathways : Model dermal vs. inhalation exposure risks using quantitative structure-activity relationship (QSAR) tools. The chloroethyl group may enhance lipid solubility, increasing bioavailability .
- Mechanistic Studies : Investigate metabolic pathways (e.g., cytochrome P450 activation) to clarify species-specific toxicity .
Q. Which advanced analytical methods are suitable for detecting trace residues of this compound in biological matrices?
- Methodological Answer :
- Derivatization Approaches : React residues with 1-(4-nitrophenyl)piperazine (4-NPP) to form UV-active adducts. Optimize HPLC conditions (C18 column, acetonitrile/water mobile phase) for sensitivity down to 0.1 ppm .
- Mass Spectrometry : Use high-resolution LC-QTOF-MS to differentiate isotopic patterns of chlorine-containing fragments (e.g., m/z 35/37).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
